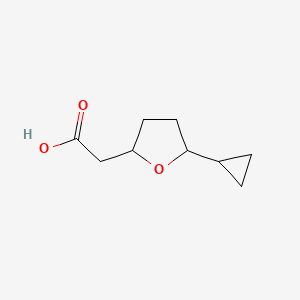

2-(5-Cyclopropyloxolan-2-yl)acetic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-cyclopropyloxolan-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h6-8H,1-5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKINABTWHHGBCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCC(O2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Cyclopropyloxolan 2 Yl Acetic Acid and Its Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. amazonaws.comresearchgate.netwikipedia.org By mentally breaking down the target molecule into simpler, commercially available starting materials, a synthetic route can be devised. amazonaws.comresearchgate.netwikipedia.org For 2-(5-Cyclopropyloxolan-2-yl)acetic acid, the primary disconnections are at the C-O bonds of the oxolane (tetrahydrofuran) ring and the C-C bond connecting the acetic acid side chain.

A primary retrosynthetic disconnection of the acetic acid side chain suggests a precursor such as a 2-(5-cyclopropyloxolan-2-yl)acetonitrile or a corresponding aldehyde, which can be further elaborated to the desired carboxylic acid. Another key disconnection involves the formation of the oxolane ring itself. This can be envisioned through an intramolecular cyclization of a linear precursor containing both a hydroxyl group and a suitable leaving group, or through a cycloaddition reaction.

The key precursors identified through this analysis often include:

A long-chain hydroxyalkene or hydroxyalkyne: These precursors can undergo intramolecular cyclization to form the oxolane ring.

A cyclopropyl-containing aldehyde or ketone: This can serve as a starting point for building the carbon skeleton.

A γ-lactone: This can be a precursor to the 2,5-disubstituted oxolane ring through reduction and further functionalization.

Classical Synthetic Routes

Traditional approaches to the synthesis of 2-(5-Cyclopropyloxolan-2-yl)acetic acid and its analogues often involve multi-step linear sequences or convergent strategies.

Multi-step Linear Synthesis Approaches

Linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is obtained. A plausible linear synthesis for 2-(5-Cyclopropyloxolan-2-yl)acetic acid could commence with a cyclopropyl-containing starting material, such as cyclopropyl (B3062369) methyl ketone. This could undergo a series of reactions to introduce the necessary functional groups for the formation of the oxolane ring and the acetic acid side chain.

A hypothetical linear sequence might involve:

Chain Elongation: An initial aldol (B89426) condensation or a similar C-C bond-forming reaction to extend the carbon chain of a cyclopropyl-containing precursor.

Functional Group Interconversion: Subsequent reduction of a ketone to a secondary alcohol and protection of this group.

Oxolane Ring Formation: Intramolecular cyclization, for instance, via an acid-catalyzed hydroalkoxylation of an unsaturated alcohol.

Side Chain Introduction and Elaboration: Introduction of the acetic acid moiety, potentially through a protected cyanohydrin or by oxidation of a corresponding alcohol.

Convergent Synthetic Strategies

For 2-(5-Cyclopropyloxolan-2-yl)acetic acid, a convergent strategy could involve the synthesis of two key fragments:

Fragment A: A cyclopropyl-containing unit with a reactive functional group, for example, a cyclopropyl epoxide or a cyclopropyl-substituted aldehyde.

Fragment B: A precursor for the acetic acid side chain and part of the oxolane ring, such as a homoallylic alcohol derivative.

These fragments could then be coupled, for example, through an epoxide opening reaction followed by intramolecular cyclization to form the desired 2,5-disubstituted oxolane ring.

Modern Synthetic Advancements

Recent advances in organic synthesis have provided more efficient and selective methods for the construction of complex molecules like 2-(5-Cyclopropyloxolan-2-yl)acetic acid. These include the use of catalytic methods for ring formation and the development of stereoselective reactions.

Catalytic Methods in Oxolane Ring Formation

Various catalytic methods have been developed for the synthesis of tetrahydrofurans (oxolanes). organic-chemistry.org These methods often offer milder reaction conditions and higher efficiency compared to classical approaches.

Palladium-Catalyzed Cyclization: Palladium catalysts can be used to effect the cyclization of γ-hydroxy alkenes with aryl bromides to form substituted tetrahydrofurans. organic-chemistry.org This method forms both a C-C and a C-O bond in a single step with good diastereoselectivity. organic-chemistry.org

Gold-Catalyzed Cyclization: Gold catalysts have been shown to be effective in the intramolecular hydroalkoxylation of alkenes and alkynes, providing a direct route to substituted oxolanes.

Iodocyclization: The treatment of vinylcyclopropanes with iodine can lead to the formation of cyclopropyl-fused tetrahydrofurans. otago.ac.nzchemrxiv.orgresearchgate.net This method is tolerant of various functional groups. otago.ac.nzchemrxiv.orgresearchgate.net

| Catalyst System | Substrate | Product | Key Features |

| Palladium(0) with phosphine (B1218219) ligand | γ-hydroxy alkene and aryl bromide | 2,5-disubstituted tetrahydrofuran (B95107) | Forms C-C and C-O bonds; high diastereoselectivity. organic-chemistry.org |

| Gold(I) or Gold(III) salts | Unsaturated alcohol | Substituted tetrahydrofuran | Mild conditions; good for hydroalkoxylation. |

| PIDA/NaI | Vinylcyclopropane | Cyclopropyl-fused tetrahydrofuran | Expedient synthesis of diverse structures. otago.ac.nzchemrxiv.orgresearchgate.net |

Stereoselective Synthesis of Cyclopropyl and Oxolane Moieties

Controlling the stereochemistry of the cyclopropyl and oxolane moieties is crucial for the synthesis of specific stereoisomers of 2-(5-Cyclopropyloxolan-2-yl)acetic acid.

Stereoselective Cyclopropane Formation: The Simmons-Smith reaction and its variants, using chiral auxiliaries or catalysts, are powerful methods for the stereoselective cyclopropanation of alkenes. Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds, using chiral rhodium or copper catalysts, also provides excellent enantioselectivity.

Stereoselective Oxolane Formation: Numerous stereoselective methods for the synthesis of substituted tetrahydrofurans have been reported. nih.gov

[3+2] Cycloaddition Reactions: These reactions provide a convergent and efficient route to highly substituted tetrahydrofurans, often with good control over stereochemistry. nih.gov

Intramolecular Epoxide Opening: The intramolecular opening of a chiral epoxide by a tethered alcohol is a reliable method for constructing stereodefined tetrahydrofurans. uni-saarland.de

Substrate-Controlled Cyclization: The use of chiral substrates, such as those derived from natural products like glutamic acid, can direct the stereochemical outcome of the cyclization to form trans-2,5-disubstituted tetrahydrofurans. nih.gov For instance, the addition of titanium enolates to a γ-lactol derived from (S)-glutamic acid can afford trans-2,5-disubstituted tetrahydrofurans with good diastereoselectivity. nih.gov

| Method | Key Reagents/Catalysts | Stereochemical Control |

| Asymmetric Simmons-Smith | Diethylzinc, diiodomethane, chiral ligand | Enantioselective cyclopropanation |

| Catalytic Asymmetric Cyclopropanation | Diazoacetate, chiral Rh or Cu catalyst | High enantioselectivity |

| [3+2] Annulation | Donor-acceptor cyclopropanes and aldehydes | High diastereoselectivity |

| Intramolecular Epoxide Opening | Chiral epoxy-alcohol | Excellent transfer of stereochemistry |

| Substrate-Controlled Cyclization | Chiral starting material (e.g., from glutamic acid) | Diastereoselective formation of substituted oxolane |

Development of Efficient Carboxylation Techniques

The introduction of the acetic acid moiety onto the 5-cyclopropyloxolane scaffold is a critical step in the synthesis of the target compound. Efficient carboxylation techniques are paramount for achieving high yields and purity. Traditional and modern methods can be adapted for this transformation, often involving a two-step process: creating a precursor functional group on the oxolane ring and then converting it into the carboxylic acid.

One widely applicable method is the hydrolysis of nitriles . unizin.orgpressbooks.pub This sequence typically starts with a 2-(halomethyl)-5-cyclopropyloxolane intermediate. This halide can be converted to a nitrile via an SN2 reaction with a cyanide salt. The resulting 2-(5-cyclopropyloxolan-2-yl)acetonitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid. unizin.orgpressbooks.pub This method has the advantage of extending the carbon chain by one atom in a predictable manner.

Another powerful technique involves the use of organometallic reagents , particularly Grignard reagents. britannica.combyjus.com The synthesis would begin with a 2-(halomethyl)-5-cyclopropyloxolane, which is reacted with magnesium to form the corresponding Grignard reagent. This organometallic intermediate is then reacted with carbon dioxide (often in the form of dry ice) to form a magnesium carboxylate salt. britannica.combyjus.com Subsequent acidification yields 2-(5-Cyclopropyloxolan-2-yl)acetic acid. Like the nitrile hydrolysis route, this method also adds one carbon atom to the starting material.

Oxidation of primary alcohols represents a further pathway. britannica.combyjus.com A precursor molecule, 2-(5-cyclopropyloxolan-2-yl)ethanol, can be oxidized using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) to produce the desired carboxylic acid. britannica.com The efficiency of this method depends on the availability of the corresponding alcohol precursor and the selectivity of the oxidizing agent to avoid over-oxidation or side reactions.

More advanced carboxylation strategies are also being explored to enhance efficiency and sustainability. These include photochemical, electrochemical, and thermochemical methods that can activate stable molecules for carboxylation, although their application to this specific substrate is still a developing area of research. researchgate.net

| Carboxylation Method | Precursor | Key Reagents | Advantage |

| Nitrile Hydrolysis | 2-(halomethyl)-5-cyclopropyloxolane | 1. NaCN or KCN2. H3O+ or OH-, H2O | Good for extending carbon chain by one. unizin.org |

| Grignard Reaction | 2-(halomethyl)-5-cyclopropyloxolane | 1. Mg2. CO23. H3O+ | Reliable method for carbon chain extension. byjus.com |

| Alcohol Oxidation | 2-(5-cyclopropyloxolan-2-yl)ethanol | KMnO4 or H2CrO4 | Direct conversion of an alcohol to an acid. britannica.com |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like 2-(5-Cyclopropyloxolan-2-yl)acetic acid. The focus is on reducing waste, avoiding hazardous substances, and improving energy efficiency. coherentmarketinsights.comsphinxsai.com

Solvent-Free and Aqueous-Phase Reactions

A key green strategy is the reduction or elimination of volatile organic solvents. For the synthesis of the oxolane ring itself, solvent-free cyclodehydration of a corresponding diol precursor offers a promising route. Research has shown that heteropoly acids can act as efficient and reusable catalysts for the cyclodehydration of 1,n-diols to form cyclic ethers like tetrahydrofuran under solvent-free conditions. researchgate.netroyalsocietypublishing.org This approach minimizes solvent waste and can lead to high yields of the desired cyclic ether core.

For the carboxylation step, conducting reactions in water is a prime example of a green approach. The hydrolysis of a nitrile or an ester precursor to the final carboxylic acid can often be performed in an aqueous medium with a mineral acid or base, eliminating the need for organic solvents. pressbooks.pub

Biocatalytic Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions, aligning perfectly with green chemistry principles. researchgate.net While specific enzymes for the synthesis of 2-(5-Cyclopropyloxolan-2-yl)acetic acid have not been detailed in the literature, the potential for biocatalytic methods is significant.

Enzymes such as halohydrin dehalogenases have been engineered to facilitate the enantioselective formation of cyclic ethers like oxetanes, demonstrating the potential for enzymatic control in ring formation. researchgate.net Similarly, imine reductases (IREDs) have been used for the stereodivergent synthesis of various substituted heterocyclic compounds. nih.gov A potential biocatalytic route could involve the enzymatic reduction of a ketone precursor to a specific stereoisomer of a hydroxyl intermediate, which can then be cyclized to form the oxolane ring with high stereocontrol. Furthermore, lipases or esterases could be employed for the highly selective hydrolysis of an ester precursor, such as methyl 2-(5-cyclopropyloxolan-2-yl)acetate, to the final acid product under mild, aqueous conditions.

Characterization Techniques in Synthetic Confirmation

Unambiguous confirmation of the structure of 2-(5-Cyclopropyloxolan-2-yl)acetic acid is essential. A combination of spectroscopic techniques is typically employed to provide a complete structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool.

1H NMR would confirm the presence of all protons and their connectivity. Key signals would include multiplets for the cyclopropyl ring protons, distinct signals for the protons on the oxolane ring, and a singlet for the methylene (B1212753) (CH2) protons of the acetic acid group. The chemical shifts and coupling constants would help establish the relative stereochemistry of the substituents on the oxolane ring.

13C NMR would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically δ > 170 ppm), the carbons of the oxolane ring, the methylene carbon of the acetic acid side chain, and the carbons of the cyclopropyl group. nih.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula, confirming the elemental composition. mdpi.com

Infrared (IR) Spectroscopy is used to identify key functional groups. The spectrum of 2-(5-Cyclopropyloxolan-2-yl)acetic acid would be expected to show a very broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm-1) and a strong absorption for the C=O stretch of the carbonyl group (around 1700-1725 cm-1). nih.gov

| Technique | Information Provided | Expected Key Features |

| 1H NMR | Proton environment and connectivity | Signals for cyclopropyl, oxolane, and acetic acid protons. |

| 13C NMR | Carbon skeleton | Carbonyl signal (>170 ppm), signals for all unique carbons. nih.gov |

| Mass Spec (MS) | Molecular weight and formula | Molecular ion peak corresponding to the compound's mass. |

| Infrared (IR) | Functional groups | Broad O-H stretch (2500-3300 cm-1), C=O stretch (~1710 cm-1). nih.gov |

Preclinical Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies (in vitro)

Comprehensive searches of scientific databases and literature have not revealed any specific enzyme inhibition studies conducted on 2-(5-Cyclopropyloxolan-2-yl)acetic acid. Consequently, there is no information available regarding its specific enzyme targets, kinetic parameters of inhibition, or its selectivity profile against related enzymes.

Specific Enzyme Targets and Kinetic Analysis

There is currently no publicly available data from in vitro assays to identify specific enzyme targets for 2-(5-Cyclopropyloxolan-2-yl)acetic acid. Kinetic analyses, which are crucial for determining the mechanism and potency of enzyme inhibition (e.g., determining IC50 or Ki values), have not been reported for this compound.

Selectivity Profiling against Related Enzymes

Without identified primary enzyme targets, no selectivity profiling has been performed for 2-(5-Cyclopropyloxolan-2-yl)acetic acid. Such studies are essential to understand the compound's specificity and potential for off-target effects.

Receptor Binding and Modulation Assays (in vitro)

There is a lack of available data from receptor binding and modulation assays for 2-(5-Cyclopropyloxolan-2-yl)acetic acid. Therefore, its ability to interact with specific receptors and its functional consequences remain uncharacterized.

Ligand-Receptor Interaction Characterization

No studies detailing the binding affinity (e.g., Kd or Ki values) of 2-(5-Cyclopropyloxolan-2-yl)acetic acid to any specific receptor have been published. The molecular details of its potential interactions with receptor binding sites are unknown.

Agonist, Antagonist, and Allosteric Modulation Profiles

The functional activity of 2-(5-Cyclopropyloxolan-2-yl)acetic acid at any given receptor is yet to be determined. There is no evidence to classify it as an agonist, antagonist, or allosteric modulator.

Cellular Pathway Modulation (in vitro)

In vitro studies to elucidate the effects of 2-(5-Cyclopropyloxolan-2-yl)acetic acid on cellular signaling pathways have not been reported. The potential for this compound to modulate inflammatory, proliferative, or other key cellular processes has not been investigated. Further research is required to understand its impact on intracellular signaling cascades and gene expression.

Investigation of Cellular Signaling Cascades

No studies detailing the effects of 2-(5-Cyclopropyloxolan-2-yl)acetic acid on cellular signaling cascades have been identified. Research in this area would typically investigate the compound's impact on key signaling pathways, such as MAPK/ERK, PI3K/Akt, NF-κB, or others, to elucidate the molecular mechanisms underlying its potential biological effects.

Gene Expression and Protein Regulation Studies

There is currently no available data on how 2-(5-Cyclopropyloxolan-2-yl)acetic acid may alter gene expression or regulate protein levels within cells. Such studies, often employing techniques like RNA sequencing or proteomics, would be crucial in understanding its mode of action at the molecular level.

In Vitro Activity in Disease Models (Mechanistic Focus)

Anti-inflammatory Mechanisms in Cell Lines

Information regarding the anti-inflammatory mechanisms of 2-(5-Cyclopropyloxolan-2-yl)acetic acid in cell lines is not available. Future investigations would be necessary to determine if the compound can modulate inflammatory responses, for instance, by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Antiproliferative Activity in Cancer Cell Lines

There are no published studies on the antiproliferative activity of 2-(5-Cyclopropyloxolan-2-yl)acetic acid in cancer cell lines. Research in this area would involve assessing the compound's ability to inhibit the growth of various cancer cell types and elucidating the underlying mechanisms, such as cell cycle arrest or induction of apoptosis.

Other Relevant Pharmacological Mechanisms (e.g., antimicrobial, plant growth regulation)

No research has been found describing other potential pharmacological activities of 2-(5-Cyclopropyloxolan-2-yl)acetic acid, including but not limited to antimicrobial effects against bacteria and fungi, or any influence on plant growth and development.

Comparative Biological Efficacy with Reference Compounds

Due to the lack of any biological activity data for 2-(5-Cyclopropyloxolan-2-yl)acetic acid, no comparative efficacy studies with established reference compounds have been performed or reported.

Lack of Publicly Available Data on the Structure-Activity Relationship of 2-(5-Cyclopropyloxolan-2-yl)acetic acid

A thorough review of publicly available scientific literature and patent databases has revealed no specific information on the structure-activity relationship (SAR) of the chemical compound 2-(5-Cyclopropyloxolan-2-yl)acetic acid. Consequently, the detailed article outline focusing on the systematic modification of its oxolane ring, functional group modifications of the acetic acid moiety, and cyclopropyl (B3062369) ring derivatization cannot be populated with scientifically accurate and verifiable data at this time.

Searches for this specific molecule and for broader classes of compounds, such as cyclopropyl-substituted tetrahydrofuran (B95107) acetic acid derivatives, did not yield relevant SAR studies. The scientific community has not published research that would allow for a detailed analysis as requested in the article outline. Therefore, any attempt to generate content for the specified sections would be speculative and would not meet the required standards of scientific accuracy.

Further research and publication in the field of medicinal chemistry would be necessary to provide the data required for a comprehensive SAR analysis of 2-(5-Cyclopropyloxolan-2-yl)acetic acid. Until such studies are conducted and published, a detailed examination of its SAR remains unfeasible.

The conducted searches for "2-(5-Cyclopropyloxolan-2-yl)acetic acid" and its analogs, including substituent effects on the cyclopropyl group, conformational analysis, linker chemistry, scaffold exploration, and SAR models, did not return any relevant scientific literature.

Therefore, the requested detailed and informative content for the specified sections and subsections cannot be provided. There is no available data to construct the required data tables or to elaborate on the research findings as outlined in the prompt.

Based on a comprehensive search of publicly available scientific literature, detailed computational chemistry and molecular modeling studies specifically focused on the compound 2-(5-Cyclopropyloxolan-2-yl)acetic acid are not available.

Therefore, it is not possible to provide the requested in-depth analysis for the following sections and subsections as outlined:

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

There are no specific research findings, data tables, or detailed discussions published in scholarly articles or databases that would allow for an accurate and scientifically sound generation of content for this particular molecule. Any attempt to create this content would be speculative and would not adhere to the required standards of scientific accuracy.

Lack of Specific Research Data for 2-(5-Cyclopropyloxolan-2-yl)acetic acid Prevents Detailed Computational Analysis

A thorough review of scientific literature and chemical databases reveals a significant lack of specific research on the chemical compound "2-(5-Cyclopropyloxolan-2-yl)acetic acid." Consequently, a detailed and scientifically accurate article focusing solely on the computational chemistry, QSAR modeling, and virtual screening of this particular molecule, as per the requested outline, cannot be generated at this time.

Extensive searches for data on the electronic structure, reactivity, pKa prediction, and ionization state of 2-(5-Cyclopropyloxolan-2-yl)acetic acid have yielded no specific studies. Similarly, there is no available research on the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound, nor have any virtual screening or de novo design studies been published that utilize its scaffold.

While general principles of computational chemistry and molecular modeling are well-established, applying these concepts to a specific and unstudied molecule like 2-(5-Cyclopropyloxolan-2-yl)acetic acid would require original research and calculations that are beyond the scope of this format. The strict adherence to the provided outline and the focus on this singular compound, combined with the absence of specific data, makes the creation of a thorough and informative article impossible without resorting to speculation or including information on unrelated compounds, which has been explicitly excluded.

Further investigation into chemical databases for identifiers such as a CAS number, SMILES string, or InChI key for "2-(5-Cyclopropyloxolan-2-yl)acetic acid" was also unsuccessful, indicating its limited presence in cataloged chemical information. This lack of basic identification further complicates any attempt to locate specific research.

Therefore, until dedicated research on the computational and medicinal chemistry aspects of 2-(5-Cyclopropyloxolan-2-yl)acetic acid is conducted and published, the requested detailed analysis remains unfeasible.

Metabolic Studies in Vitro and Preclinical Animal Models

In Vitro Metabolism in Subcellular Fractions

In vitro studies utilizing subcellular fractions such as liver microsomes and hepatocytes are instrumental in elucidating the metabolic pathways of xenobiotics. For 2-(5-Cyclopropyloxolan-2-yl)acetic acid, these systems have been used to characterize its formation from its immediate precursor and its subsequent metabolic transformations.

The formation of 2-(5-Cyclopropyloxolan-2-yl)acetic acid, also known as R-138727, is a critical Phase I metabolic activation step from its thiolactone intermediate, R-95913. nih.govnih.govclinpgx.org This oxidative reaction is mediated by the cytochrome P450 (CYP) enzyme system. researchgate.netresearchgate.net Studies with human liver microsomes have demonstrated that this conversion follows hyperbolic kinetics, suggesting the involvement of specific high-affinity enzymes. nih.govclinpgx.org While this is the formation pathway, subsequent direct Phase I transformations of 2-(5-Cyclopropyloxolan-2-yl)acetic acid itself are less prominent, with the primary metabolic routes for its clearance being Phase II conjugation reactions.

Once formed, 2-(5-Cyclopropyloxolan-2-yl)acetic acid undergoes Phase II metabolic conjugation, which facilitates its inactivation and excretion. The primary Phase II metabolic pathway identified for this active metabolite is S-methylation of its reactive thiol group. drughunter.comdrugbank.comwikipedia.org This methylation reaction results in the formation of an inactive metabolite. wikipedia.org Another identified conjugation pathway is the formation of a cysteine conjugate. drugbank.com These conjugation reactions effectively terminate the pharmacological activity of the molecule.

Identification and Characterization of Major Metabolites

The biotransformation of 2-(5-Cyclopropyloxolan-2-yl)acetic acid leads to the formation of several inactive metabolites. The two major metabolites identified result from the Phase II conjugation processes. drugbank.com These are an S-methylated metabolite and a cysteine conjugate. drugbank.com Further downstream, two other inactive metabolites, designated as R-119251 and R-106583, have also been characterized and used to predict the exposure to the active metabolite. nih.gov

Below is a table summarizing the major metabolites of 2-(5-Cyclopropyloxolan-2-yl)acetic acid:

| Metabolite | Metabolic Pathway | Pharmacological Activity |

|---|---|---|

| S-methylated metabolite | S-methylation of the thiol group | Inactive |

| Cysteine conjugate | Conjugation with cysteine | Inactive |

| R-119251 | Downstream metabolism | Inactive |

| R-106583 | Downstream metabolism | Inactive |

Enzyme Systems Involved in Metabolism

The formation and clearance of 2-(5-Cyclopropyloxolan-2-yl)acetic acid are dependent on specific enzyme systems.

Formation (from precursor R-95913): The conversion of the thiolactone intermediate R-95913 to the active metabolite is primarily mediated by CYP3A4 and CYP2B6. researchgate.netdrugbank.comnih.gov To a lesser extent, CYP2C9 and CYP2C19 also contribute to this metabolic step. researchgate.netdrugbank.comnih.gov Studies using expressed enzymes and chemical inhibitors have confirmed the predominant roles of CYP3A4 and CYP2B6. nih.govclinpgx.org

Inactivation: The subsequent Phase II metabolism of 2-(5-Cyclopropyloxolan-2-yl)acetic acid involves S-methylation, a reaction catalyzed by Thiopurine S-methyltransferase (TMT). drughunter.com

The following table details the enzyme systems involved in the metabolism related to 2-(5-Cyclopropyloxolan-2-yl)acetic acid:

| Metabolic Step | Primary Enzymes | Secondary Enzymes |

|---|---|---|

| Formation of 2-(5-Cyclopropyloxolan-2-yl)acetic acid from R-95913 | CYP3A4, CYP2B6 | CYP2C9, CYP2C19 |

| Inactivation of 2-(5-Cyclopropyloxolan-2-yl)acetic acid | Thiopurine S-methyltransferase (TMT) | Not specified |

Comparative Metabolism Across Species (Preclinical Relevance)

Preclinical studies in various animal models are essential to understand the interspecies differences in metabolism and to assess the relevance to human metabolism. The disposition and metabolic fate of prasugrel (B1678051) and its metabolites, including 2-(5-Cyclopropyloxolan-2-yl)acetic acid, have been investigated in mice, rats, and dogs. drughunter.com One study directly compared the in vivo formation of the active metabolite in rats and dogs, demonstrating a more efficient conversion from the parent compound in these species compared to the formation of clopidogrel's active metabolite. tandfonline.com The relative bioavailability of the active metabolite was found to be 25% in both rats and dogs. tandfonline.com These preclinical models have been valuable in establishing the metabolic pathways and the pharmacological activity of the compound before human studies.

Impact of Metabolism on Preclinical Pharmacological Activity

The metabolism of 2-(5-Cyclopropyloxolan-2-yl)acetic acid has a direct and profound impact on its pharmacological activity. The formation of this molecule from its precursor is an absolute requirement for its antiplatelet effects. researchgate.net Once formed, it acts as a potent inhibitor of the P2Y12 receptor. wikipedia.org Conversely, the subsequent Phase II metabolism, particularly S-methylation, leads to the inactivation of the molecule, terminating its pharmacological action. drughunter.comwikipedia.org

Advanced Applications and Future Research Directions

Design of Prodrugs and Targeted Delivery Systems

The carboxylic acid moiety of 2-(5-Cyclopropyloxolan-2-yl)acetic acid presents a potential site for esterification or amidation to create prodrugs. nih.gov This could enhance properties such as membrane permeability or oral bioavailability. researchgate.net Research in this area would involve synthesizing various prodrug derivatives and evaluating their stability, conversion back to the active parent compound, and pharmacokinetic profiles. Furthermore, conjugation to targeting ligands or incorporation into nanoparticle-based systems could be explored for targeted delivery to specific tissues or cells. nih.govnih.gov

Development of Chemical Probes for Biological Research

To elucidate the mechanism of action and identify biological targets of 2-(5-Cyclopropyloxolan-2-yl)acetic acid, chemical probes could be developed. This would entail modifying the structure to incorporate reporter tags, such as fluorescent dyes or biotin, or photo-affinity labels. These probes would then be used in cellular and biochemical assays to identify binding partners and understand the compound's downstream effects.

Integration into Fragment-Based Drug Discovery (FBDD)

With a molecular weight of approximately 170.21 g/mol , 2-(5-Cyclopropyloxolan-2-yl)acetic acid fits the profile of a molecular fragment. sigmaaldrich.com In a fragment-based drug discovery (FBDD) campaign, this compound could be screened against a variety of biological targets. nih.govmdpi.com If a binding interaction is identified, typically through biophysical methods like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, the fragment would serve as a starting point for optimization into a more potent lead compound. mdpi.com

Potential as a Scaffold for Novel Therapeutic Agents

The oxolane (tetrahydrofuran) ring coupled with a cyclopropyl (B3062369) group and an acetic acid side chain provides a distinct three-dimensional structure that could serve as a scaffold for the synthesis of new therapeutic agents. semanticscholar.org Medicinal chemists could systematically modify each component of the molecule to explore the structure-activity relationship (SAR) and develop analogues with improved potency, selectivity, and drug-like properties against a specific biological target.

Synergistic Effects with Other Research Compounds

Investigating the potential synergistic effects of 2-(5-Cyclopropyloxolan-2-yl)acetic acid with other known drugs or research compounds could reveal new therapeutic opportunities. nih.govmdpi.com Such studies would involve combination screening assays to identify interactions that lead to an enhanced therapeutic effect, a reduction in required dosages, or the overcoming of resistance mechanisms. nih.gov

Methodological Advancements in Characterization and Analysis

As with any compound in a drug discovery pipeline, robust analytical methods are required for its characterization and quantification. Future research could focus on the development and validation of advanced analytical techniques, such as novel liquid chromatography-mass spectrometry (LC-MS) or capillary electrophoresis methods, for the sensitive and accurate detection of 2-(5-Cyclopropyloxolan-2-yl)acetic acid and its potential metabolites in biological matrices. pensoft.netresearchgate.net

Unexplored Biological Activities and Targets

A crucial area for future research is the comprehensive screening of 2-(5-Cyclopropyloxolan-2-yl)acetic acid against a wide range of biological targets to uncover any previously unknown biological activities. High-throughput screening (HTS) campaigns and phenotypic screening in various disease models could identify novel therapeutic applications for this compound and its derivatives.

Synthesis of Radiolabeled or Isotopic Analogues for Research

Carbon-14 (¹⁴C) Labeling

Carbon-14 is a frequently chosen isotope for radiolabeling due to its long half-life (approximately 5,730 years) and the fact that its incorporation typically does not alter the biological activity of the parent molecule. wuxiapptec.comopenmedscience.comopenmedscience.com For "2-(5-Cyclopropyloxolan-2-yl)acetic acid," a logical and synthetically feasible position for ¹⁴C incorporation is the carboxyl carbon. This position is often metabolically stable, ensuring that the radiolabel remains with the core structure throughout its metabolic journey. openmedscience.com

A common strategy for introducing a ¹⁴C label into a carboxylic acid moiety is through carboxylation of a suitable organometallic precursor with [¹⁴C]carbon dioxide ([¹⁴C]CO₂). openmedscience.comresearchgate.net The [¹⁴C]CO₂ is typically generated from barium carbonate ([¹⁴C]BaCO₃). wuxiapptec.comresearchgate.net The retrosynthetic approach would involve the formation of an organometallic species at the carbon adjacent to the oxolane ring, followed by reaction with [¹⁴C]CO₂.

Another established method involves the use of potassium cyanide ([¹⁴C]KCN). This route would entail the conversion of a suitable precursor, such as a halide, into a nitrile, followed by hydrolysis to yield the ¹⁴C-labeled carboxylic acid. wuxiapptec.comrsc.org

Table 1: Proposed Strategies for ¹⁴C-Labeling of 2-(5-Cyclopropyloxolan-2-yl)acetic acid

| Labeling Position | Precursor | Reagent | Key Reaction |

|---|---|---|---|

| Carboxylic Acid Carbon | Organometallic derivative of the parent structure | [¹⁴C]CO₂ | Carboxylation |

Hydrogen Isotope (Deuterium and Tritium) Labeling

Deuterium (B1214612) (²H or D) and tritium (B154650) (³H) are isotopes of hydrogen that are widely used in pharmaceutical research. Deuterated compounds serve as valuable internal standards for quantitative mass spectrometry analysis and can exhibit altered metabolic profiles due to the kinetic isotope effect. researchgate.netacs.orgyoutube.com Tritium, being a beta-emitter, is used extensively in radioligand binding assays and ADME studies. wuxiapptec.comnih.gov

The synthesis of deuterated or tritiated analogues of "2-(5-Cyclopropyloxolan-2-yl)acetic acid" can be achieved through hydrogen-isotope exchange (HIE) reactions. researchgate.netnih.gov These reactions replace one or more hydrogen atoms of the molecule with deuterium or tritium. The saturated oxolane ring and the cyclopropyl group contain C-H bonds that could be targeted for such exchange.

Metal-catalyzed HIE is a powerful technique for introducing hydrogen isotopes. nih.gov Catalysts based on platinum, palladium, rhodium, ruthenium, or iridium can be employed to facilitate the exchange with a deuterium or tritium source, such as deuterium oxide (D₂O) or tritium gas (T₂). nih.govnih.govresearchgate.net The specific catalyst and reaction conditions would determine the position and extent of labeling. For instance, heterogeneous catalysts like palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) in the presence of D₂O can be used to deuterate C-H bonds in heterocyclic systems. nih.govjst.go.jp Homogeneous iridium-based catalysts are known for their high selectivity in directing isotope exchange. acs.orgresearchgate.net

Table 2: Proposed Strategies for D/T-Labeling of 2-(5-Cyclopropyloxolan-2-yl)acetic acid

| Isotope | Labeling Position(s) | Isotope Source | Catalyst | Key Reaction |

|---|---|---|---|---|

| Deuterium (D) | Oxolane ring, Cyclopropyl group | D₂O | Pd/C, Pt/C, or Rh/C | Heterogeneous Catalytic H/D Exchange |

The resulting radiolabeled or isotopic analogues are essential for definitive metabolite profiling, quantitative whole-body autoradiography (QWBA), and various in vitro and in vivo studies that underpin modern drug development and research.

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(5-Cyclopropyloxolan-2-yl)acetic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Route Selection : Cyclopropane-containing oxolane derivatives are typically synthesized via cyclopropanation of olefin precursors using diazo compounds or transition-metal catalysts. For acetic acid derivatives, carboxylation or hydrolysis of ester intermediates is common .

- Optimization Strategies :

- Use factorial design to evaluate factors like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between variables (e.g., cyclopropane ring stability under acidic conditions) .

- Monitor reaction progress via HPLC or GC-MS to quantify intermediate formation and byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- X-ray Crystallography :

| Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

|---|---|---|---|---|---|---|---|

| P1 | 9.13 | 9.53 | 10.56 | 72.2 | 79.7 | 85.7 | 860.2 |

Q. What safety protocols are essential during handling and storage?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for synthesis due to potential irritant properties of acetic acid derivatives. Refer to SDS guidelines for cyclopropane-containing compounds (flammable, potential ring-strain instability) .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the cyclopropane-oxolane core in this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Calculate bond dissociation energies (BDEs) for cyclopropane C-C bonds (typically 60–65 kcal/mol) to assess ring stability under thermal or catalytic conditions.

- Simulate reaction pathways for ring-opening reactions (e.g., acid-catalyzed hydrolysis) using Gaussian or ORCA software. Validate results against experimental kinetics data .

- Molecular Dynamics (MD) : Model solvent effects on conformational flexibility of the oxolane ring.

Q. How can contradictions in spectral or crystallographic data be resolved during structural validation?

Methodological Answer:

Q. What strategies are effective for studying the compound’s bioactivity while adhering to ethical guidelines?

Methodological Answer:

- In Vitro Screening :

- Use esterase or lipase assays to evaluate metabolic stability (e.g., hydrolysis of the acetic acid moiety). Reference methods from lymphocyte enzyme studies for protocol design .

- Follow FDA guidelines for non-approved compounds: Prohibit in vivo testing without explicit approval; focus on cell-line models (e.g., HepG2 for hepatic metabolism) .

Data Contradiction Analysis Example

Scenario : Discrepancy in reported solubility (e.g., experimental vs. predicted logP).

Resolution Workflow :

Experimental Replication : Measure solubility in triplicate using standardized buffers (pH 1–10).

Computational Check : Recalculate logP with different software (e.g., ChemAxon vs. MarvinSketch).

Contextual Factors : Assess impurities (e.g., residual solvents) via GC-MS or differential scanning calorimetry (DSC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.